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Compound of Interest

Compound Name: Tolcapone

Cat. No.: B1682975 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical

properties of Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase

(COMT). This document is intended to serve as a core resource for researchers, scientists, and

drug development professionals engaged in studies involving Tolcapone.

Core Chemical and Physical Properties
Tolcapone, with the IUPAC name (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone, is

a crystalline compound characterized by its intense yellow color.[1] It is an odorless, non-

hygroscopic substance with a bitter taste.[1] A summary of its key chemical and physical

properties is presented in Table 1 for easy reference and comparison.
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Property Value Reference

IUPAC Name
(3,4-Dihydroxy-5-nitrophenyl)

(4-methylphenyl)methanone
[1][2]

Synonyms Tasmar, Ro 40-7592 [3]

CAS Number 134308-13-7 [1][3]

Chemical Formula C₁₄H₁₁NO₅ [1][3]

Molecular Weight 273.24 g/mol [1][2]

Appearance Yellow crystalline solid [1][3][4]

Melting Point 143 to 146 °C (289 to 295 °F) [1]

Boiling Point (Predicted) 485.6 ± 45.0 °C [5]

Solubility

Practically insoluble in water

and acids
[1]

Soluble in 0.1 M aqueous

sodium hydroxide solution
[1]

DMSO: ≥15 mg/mL, ~30

mg/mL, 262 mg/mL
[4][5][6]

Ethanol: ~20 mg/mL, 27.3

mg/mL
[4][6]

Dimethylformamide (DMF):

~30 mg/mL
[4]

DMSO:PBS (pH 7.2) (1:6):

~0.14 mg/mL
[4]

pKa
4.5 and 10.6 (for the two

phenyl groups)
[1]

logP 3.3 [2]

Crystal Structure Data on the crystal structure of

Tolcapone complexed with

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://en.wikipedia.org/wiki/Tolcapone
https://pubchem.ncbi.nlm.nih.gov/compound/Tolcapone
https://www.stressmarq.com/products/small-molecules/inhibitor/tolcapone-sih-540/
https://en.wikipedia.org/wiki/Tolcapone
https://www.stressmarq.com/products/small-molecules/inhibitor/tolcapone-sih-540/
https://en.wikipedia.org/wiki/Tolcapone
https://www.stressmarq.com/products/small-molecules/inhibitor/tolcapone-sih-540/
https://en.wikipedia.org/wiki/Tolcapone
https://pubchem.ncbi.nlm.nih.gov/compound/Tolcapone
https://en.wikipedia.org/wiki/Tolcapone
https://www.stressmarq.com/products/small-molecules/inhibitor/tolcapone-sih-540/
https://cdn.caymanchem.com/cdn/insert/20768.pdf
https://en.wikipedia.org/wiki/Tolcapone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9302569.htm
https://en.wikipedia.org/wiki/Tolcapone
https://en.wikipedia.org/wiki/Tolcapone
https://cdn.caymanchem.com/cdn/insert/20768.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9302569.htm
https://www.targetmol.com/compound/tolcapone
https://cdn.caymanchem.com/cdn/insert/20768.pdf
https://www.targetmol.com/compound/tolcapone
https://cdn.caymanchem.com/cdn/insert/20768.pdf
https://cdn.caymanchem.com/cdn/insert/20768.pdf
https://en.wikipedia.org/wiki/Tolcapone
https://pubchem.ncbi.nlm.nih.gov/compound/Tolcapone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


human transthyretin and rat

COMT is available.[7][8]

Mechanism of Action and Signaling Pathway
Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an

enzyme that plays a crucial role in the metabolism of catecholamines, including dopamine and

levodopa.[1][9] By inhibiting COMT in both the periphery and the central nervous system,

Tolcapone increases the bioavailability and prolongs the plasma half-life of levodopa, a

precursor to dopamine.[1][10] This leads to more stable plasma levels of levodopa and,

consequently, more consistent dopaminergic stimulation in the brain.[10] The primary

mechanism involves blocking the conversion of levodopa to 3-O-methyldopa (3-OMD), a

metabolite that competes with levodopa for transport across the blood-brain barrier.
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Tolcapone's mechanism of action as a COMT inhibitor.
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Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of

Tolcapone on COMT.

Materials:

Recombinant human COMT enzyme

S-adenosyl-L-methionine (SAM) as the methyl donor

A catechol substrate (e.g., L-DOPA, epinephrine)

Tolcapone

Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

MgCl₂

Stop solution (e.g., perchloric acid)

96-well microplates

Incubator

Detection instrument (e.g., HPLC with electrochemical detection)

Procedure:

Reagent Preparation: Prepare stock solutions of Tolcapone in a suitable solvent like DMSO.

Create a series of dilutions to generate a dose-response curve. Prepare working solutions of

COMT enzyme, SAM, and the catechol substrate in the assay buffer.

Enzyme Reaction: a. In a 96-well plate, add the assay buffer, MgCl₂, and the COMT enzyme

solution. b. Add varying concentrations of Tolcapone to the respective wells. Include a

control group with no inhibitor. c. Pre-incubate the mixture at 37°C for approximately 15-20

minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by
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adding the catechol substrate and SAM to all wells. e. Incubate the plate at 37°C for a

defined period (e.g., 30-60 minutes).

Reaction Termination: Stop the reaction by adding the stop solution.

Product Detection: Quantify the amount of the methylated product formed. For example, if L-

DOPA is the substrate, the formation of 3-O-methyldopa can be measured by HPLC.

Data Analysis: a. Calculate the percentage of COMT inhibition for each concentration of

Tolcapone compared to the control. b. Plot the percentage of inhibition against the logarithm

of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal

dose-response curve.

General Protocol for Solubility Determination
This protocol outlines a general stepwise procedure for determining the solubility of Tolcapone
in aqueous and organic solvents.

Materials:

Tolcapone

Solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)

Vials

Shaker or rotator

Centrifuge

Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

Add an excess amount of Tolcapone to a known volume of the solvent in a vial.

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the suspension to separate the undissolved solid.

Carefully collect an aliquot of the supernatant.

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the

analytical method.

Quantify the concentration of Tolcapone in the diluted supernatant using a calibrated

analytical method.

Calculate the solubility of Tolcapone in the solvent, expressed in units such as mg/mL or

µg/mL.

In Vivo Pharmacokinetic Study in Rodents (General
Protocol)
This protocol provides a general framework for a pharmacokinetic study of Tolcapone in rats.

Materials:

Tolcapone

Vehicle for administration (e.g., a solution containing DMSO, PEG300, Tween 80, and saline)

Male Wistar or Sprague-Dawley rats

Dosing gavage needles and syringes

Blood collection supplies (e.g., tubes with anticoagulant)

Centrifuge

Analytical method for quantification of Tolcapone in plasma (e.g., LC-MS/MS)

Procedure:

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week

before the experiment.
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Dosing: Administer a single oral dose of Tolcapone (e.g., 10 mg/kg) to the rats via oral

gavage.

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at

predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma

samples at -80°C until analysis.

Sample Analysis: Quantify the concentration of Tolcapone in the plasma samples using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such

as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under

the plasma concentration-time curve), and t₁/₂ (elimination half-life).

Experimental Workflow Visualization
The following diagram illustrates a typical in vitro experimental workflow to assess the potential

for drug-drug interactions between Tolcapone and another compound metabolized by

Cytochrome P450 enzymes.
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Workflow for an in vitro drug-drug interaction study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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